trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester
CAS No.: 2377587-49-8
Cat. No.: VC7317997
Molecular Formula: C21H37BO2
Molecular Weight: 332.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2377587-49-8 |
|---|---|
| Molecular Formula | C21H37BO2 |
| Molecular Weight | 332.34 |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[(4S)-4-(4-propylcyclohexyl)cyclohexen-1-yl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C21H37BO2/c1-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)22-23-20(2,3)21(4,5)24-22/h14,16-18H,6-13,15H2,1-5H3/t16?,17?,18-/m1/s1 |
| Standard InChI Key | QSIBNMWSVJTKLV-GVYDCBATSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C3CCC(CC3)CCC |
Introduction
Synthesis and Applications
Boronic acids and their esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitated by palladium catalysts. While specific applications of trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester are not detailed, its structure suggests potential use in similar cross-coupling reactions.
Related Compounds
Compounds similar to trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester include:
-
4-Propylcyclohex-1-enylboronic acid, pinacol ester: This compound has a molecular weight of 250.19 g/mol and is used in organic synthesis .
-
Cyclohexene-1-boronic acid pinacol ester: Known for its use in cross-coupling reactions, this compound has a molecular formula of C12H21BO2 .
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 4-Propylcyclohex-1-enylboronic acid, pinacol ester | C15H27BO2 | 250.19 g/mol |
| Cyclohexene-1-boronic acid pinacol ester | C12H21BO2 | Not specified |
Safety and Handling
Boronic acids and their esters generally require careful handling due to potential toxicity and reactivity. They should be stored in a cool, dry place, away from incompatible substances. Personal protective equipment (PPE) such as gloves and goggles should be worn when handling these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume